Hexylamine, N-benzylidene-

Description

Significance of Imines in Contemporary Organic Synthesis

Imines are fundamental structural motifs that serve as versatile intermediates in the synthesis of a vast array of nitrogen-containing organic compounds, including amines, amino acids, and complex heterocyclic structures. numberanalytics.comfiveable.me Their significance lies in their unique reactivity; the C=N bond is isoelectronic with the carbonyl group (C=O) but exhibits distinct chemical behavior. numberanalytics.com This allows imines to participate in a wide range of reactions such as nucleophilic additions, cycloadditions, reductions, and rearrangements. numberanalytics.comnumberanalytics.com The reversible nature of imine formation also makes them valuable as protecting groups for aldehydes and ketones in complex synthetic sequences. fiveable.me Furthermore, the field of imine chemistry is continually expanding, with current research focusing on the development of asymmetric imine reactions for creating chiral products and the use of imines in constructing functional materials like self-healing polymers and covalent organic frameworks (COFs). numberanalytics.comkjdb.orgresearchgate.net

Structural Characteristics and Chemical Behavior of the N-Benzylidene Imine Class

The N-benzylidene imine class, which includes N-Benzylidenehexylamine, features a phenyl group attached to the carbon atom of the imine bond. The core atoms of the imine group (C=N) are sp2-hybridized, resulting in a planar geometry. wikipedia.org The general structure is R-N=CH-Ph, where the nature of the 'R' group and any substituents on the phenyl ring significantly influence the molecule's steric and electronic properties, and thus its reactivity. numberanalytics.com

The chemical behavior of N-benzylidene imines is diverse. The nitrogen atom's lone pair of electrons confers basicity, while the imine carbon is electrophilic and susceptible to attack by nucleophiles. nih.gov This electrophilicity can be enhanced by protonation of the nitrogen with an acid. nih.gov N-benzylidene imines can act as versatile synthons, participating as masked carbonyls, azadienes in cycloaddition reactions (like the Povarov reaction to form quinolines), or as 1,3-dipoles. wikipedia.orgnih.gov Recent studies under visible-light photocatalysis have shown that N-benzylidenes can undergo single-electron reduction to generate α-amino radicals, which can then participate in various coupling reactions to form complex amine structures. beilstein-journals.org

Positioning N-Benzylidenehexylamine in Current Iminochemical Research

N-Benzylidenehexylamine (C₁₃H₁₉N) is a specific aldimine derived from benzaldehyde (B42025) and n-hexylamine. It serves as a representative model in studies exploring new, efficient, and sustainable synthetic methodologies. A significant area of current research involves the use of earth-abundant, base-metal catalysts for its synthesis, moving away from more expensive and toxic noble metals. nih.gov For instance, manganese and ruthenium pincer complexes have been effectively used to catalyze the dehydrogenative coupling of benzyl (B1604629) alcohol and 1-hexylamine to produce N-Benzylidenehexylamine quantitatively. nih.govlookchem.comacs.org This positions the compound at the forefront of research into greener, atom-economical synthetic strategies. nih.gov Its formation is often a key step or a control experiment in the development of catalysts for creating more complex N-heteroaromatic compounds. nih.govacs.org

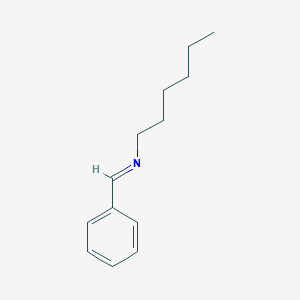

Structure

2D Structure

Properties

CAS No. |

19340-96-6 |

|---|---|

Molecular Formula |

C13H19N |

Molecular Weight |

189.3 g/mol |

IUPAC Name |

N-hexyl-1-phenylmethanimine |

InChI |

InChI=1S/C13H19N/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h5-7,9-10,12H,2-4,8,11H2,1H3 |

InChI Key |

CWAMCURXZDICGS-UHFFFAOYSA-N |

SMILES |

CCCCCCN=CC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCN=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzylidenehexylamine

Acceptorless Dehydrogenative Coupling Reactions

Acceptorless dehydrogenative coupling (ADC) has emerged as a powerful and sustainable strategy for the formation of carbon-nitrogen bonds. nih.gov This methodology facilitates the direct coupling of alcohols and amines, producing only water and hydrogen gas as byproducts, thereby adhering to the principles of green chemistry. acs.org

The direct synthesis of imines from alcohols and amines can be efficiently catalyzed by transition metal complexes. acs.org These catalysts play a crucial role in activating the alcohol for dehydrogenation, initiating the catalytic cycle.

Earth-abundant and low-toxicity manganese has garnered significant attention as a catalyst in dehydrogenative coupling reactions. nih.gov Pincer complexes of manganese, in particular, have demonstrated remarkable catalytic activity. In a notable example, the reaction of benzyl (B1604629) alcohol with 1-hexylamine in the presence of a specific acridine-based manganese pincer complex (referred to as catalyst 2 in the study) and a catalytic amount of potassium hydride (KH) at 150 °C for 24 hours in a closed system resulted in the quantitative formation of N-benzylidenehexylamine as the sole product. researchgate.netmdpi.com

Table 1: Synthesis of N-Benzylidenehexylamine via Acceptorless Dehydrogenative Coupling

| Reactant 1 | Reactant 2 | Catalyst (mol%) | Base (mol%) | Temperature (°C) | Time (h) | Product | Yield |

| Benzyl alcohol | 1-Hexylamine | Manganese Pincer Complex (2) | KH (3) | 150 | 24 | N-Benzylidenehexylamine | Quantitative |

The presence of a base is often crucial for the efficiency of acceptorless dehydrogenative coupling reactions catalyzed by manganese pincer complexes. The base can play multiple roles, including the deprotonation of the alcohol to form a more reactive alkoxide intermediate and facilitating the regeneration of the active catalyst. elsevierpure.comresearchgate.net

In the synthesis of N-benzylidenehexylamine, a catalytic amount of a strong base like potassium hydride (KH) was sufficient to drive the reaction to completion. researchgate.netmdpi.com In related studies on the synthesis of other imines or amides using manganese catalysts, the choice and amount of base have been shown to be critical. For instance, in some systems, a stoichiometric amount of base is required to achieve high yields and selectivity for the desired product. researchgate.netorientjchem.org The nature of the base cation (e.g., K+ vs. Na+) can also influence the reaction outcome, switching the selectivity between amine and imine products in some manganese-catalyzed reactions. researchgate.net While a systematic study on the effect of different bases on the synthesis of N-benzylidenehexylamine is not extensively documented, the necessity of a base for the catalytic cycle to proceed is a consistent finding in the broader context of manganese-catalyzed dehydrogenative couplings. nih.gov

The generally accepted mechanism for the acceptorless dehydrogenative coupling of an alcohol and an amine to form an imine, catalyzed by a manganese pincer complex, involves a series of steps: acs.orgsci-hub.se

Alcohol Dehydrogenation: The catalytic cycle is initiated by the dehydrogenation of the alcohol (benzyl alcohol) by the manganese catalyst to form the corresponding aldehyde (benzaldehyde) and a manganese hydride species. The liberated hydrogen gas is a byproduct of this step.

Hemiaminal Formation: The in situ generated benzaldehyde (B42025) then reacts with the amine (1-hexylamine) to form a hemiaminal intermediate.

Dehydration: The hemiaminal intermediate subsequently undergoes dehydration, losing a molecule of water to form the final imine product, N-benzylidenehexylamine.

Catalyst Regeneration: The manganese hydride species releases molecular hydrogen to regenerate the active catalyst, completing the catalytic cycle.

Control experiments support this pathway. For instance, in the absence of the amine, benzyl alcohol is converted to benzyl benzoate, the product of self-dehydrogenative coupling. researchgate.netmdpi.com Furthermore, the reaction does not proceed in the absence of a base, highlighting its critical role in the catalytic process. acs.org

Transition Metal Catalysis for N-Benzylidenehexylamine Formation

Electrochemical Approaches to N-Benzylidene Imine Scaffolds

Electrochemical synthesis offers an alternative green and efficient pathway for the formation of imines, avoiding the need for chemical oxidants and often proceeding under mild conditions. acs.org

The electrochemical oxidation of primary amines at an anode is a key step in the generation of imines. The general mechanism involves the initial one-electron oxidation of the amine to a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to form a radical, which is then further oxidized to an iminium ion. Deprotonation of the iminium ion yields the final imine product.

While the direct electrochemical synthesis of N-benzylidenehexylamine from benzyl alcohol and hexylamine (B90201) has not been explicitly detailed, the synthesis of analogous N-benzylidene imines has been reported. For example, N-benzylidene benzylamine (B48309) has been successfully synthesized from dibenzylamine (B1670424) under electrochemical conditions using a graphite (B72142) rod as the anode and a platinum plate as the cathode. nih.gov This demonstrates the feasibility of forming the N-benzylidene imine scaffold through an electrochemical approach.

A plausible pathway for the electrochemical synthesis of N-benzylidenehexylamine could involve the anodic oxidation of hexylamine to form an intermediate that can then react with benzaldehyde. The benzaldehyde could either be added to the reaction mixture or potentially generated in situ from the anodic oxidation of benzyl alcohol.

One-Pot Tandem Derivatization Strategies via Electrochemical Methods

Electrochemical synthesis represents a green and efficient approach for the formation of chemical bonds, offering an alternative to conventional methods that often require harsh reagents or catalysts. nih.gov The electrosynthesis of imines can be achieved through one-pot tandem reactions where reactive species are generated in situ using electricity. nih.govnih.gov Generally, this involves the anodic oxidation of a species to create an electrophilic intermediate or the cathodic reduction to form a nucleophilic one, which then reacts with the other component to form the imine.

For instance, the electrochemical synthesis of quinone imines has been demonstrated through one-pot approaches. nih.gov Another strategy involves the electrochemically induced reaction of vinyl azides with benzyl amines to form imidazoles, a process where an imine is generated as an intermediate. mdpi.com These methods highlight the potential of electrochemistry in constructing C=N bonds under mild conditions.

While specific literature detailing the one-pot tandem electrochemical synthesis of N-benzylidenehexylamine from benzaldehyde and hexylamine is not extensively available, the general principles of electrochemical imine synthesis suggest its feasibility. Such a process would likely involve the oxidation or reduction of one of the starting materials in an undivided or divided cell to facilitate the condensation reaction. mdpi.com The use of sacrificial anodes, for example, can generate metal ions that catalyze the imine formation. whiterose.ac.ukchemistryviews.org The development of a specific electrochemical protocol for N-benzylidenehexylamine could offer a sustainable and efficient synthetic route.

Reductive Amination Pathways and Related Imine Intermediates

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an imine intermediate. wikipedia.org This method is widely employed due to its versatility and the ability to perform it as a one-pot reaction under relatively mild conditions. wikipedia.orgnumberanalytics.com

Role of Imine Intermediates in N-Alkylation of Primary Amines with Alcohols

The N-alkylation of a primary amine, such as hexylamine, with an alcohol like benzyl alcohol, proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. In this process, the catalyst first dehydrogenates the alcohol to form the corresponding aldehyde (benzaldehyde). This aldehyde then reacts with the primary amine (hexylamine) in a condensation reaction to form an imine intermediate, which in this case is N-benzylidenehexylamine, and a molecule of water. wikipedia.orgscispace.com

Catalyst Systems and Reaction Conditions for Imine Formation in Reductive Amination

The efficiency and selectivity of reductive amination are highly dependent on the catalyst system and reaction conditions employed. Various metal catalysts are effective for the one-pot reductive amination of benzaldehyde with hexylamine, where N-benzylidenehexylamine is the in-situ formed intermediate.

A study investigating the reductive amination of benzaldehyde with hexylamine screened several metal catalysts. The results, summarized in the table below, demonstrate the influence of the metal and support on the reaction yield.

| Catalyst | Solvent | Temperature (°C) | Time (h) | GC Yield of N-benzylhexylamine (%) | Reference |

|---|---|---|---|---|---|

| Ru/C | Toluene | 60 | 16 | 5 | rsc.org |

| Pd/C | Toluene | 60 | 16 | 79 | rsc.org |

| Pt/C | Toluene | 60 | 16 | 71 | rsc.org |

| Pt/SiO2 | Toluene | 60 | 16 | 72 | rsc.org |

The data indicates that palladium and platinum catalysts are significantly more effective than ruthenium for this specific transformation under the tested conditions. rsc.org The choice of support (e.g., carbon vs. silica) can also have a noticeable impact on catalyst performance. rsc.org

Other catalyst systems have been developed for the reductive amination of aldehydes and ketones. For example, iron catalysts supported on nitrogen-doped silicon carbide have been successfully used for the synthesis of primary amines from carbonyl compounds and ammonia. d-nb.infonih.gov Ruthenium complexes are also employed for the reductive amination of benzaldehyde, although the product distribution can be complex. researchgate.netscispace.com Furthermore, a two-step, one-pot reductive amination of furanic aldehydes with hexylamine has been demonstrated using a CuAlOx catalyst, highlighting the versatility of this approach with different substrates. mdpi.com The use of sodium borohydride (B1222165) in conjunction with an iron-exchanged perfluorosulfonic ionomer (Aquivion-Fe) as a recyclable catalyst also presents an efficient method for the reductive amination of benzaldehyde with various amines. unimi.it

Other Synthetic Strategies for N-Benzylidene Imine Analogues

Beyond the direct condensation and reductive amination pathways, a variety of other synthetic methodologies have been developed for the preparation of N-benzylidene imine analogues. These methods often offer advantages in terms of efficiency, substrate scope, and reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis of N-benzylidene derivatives. For example, novel N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine were synthesized in a multi-step process that included two microwave-assisted steps, significantly reducing reaction times. mdpi.com

Multi-Component Reactions: One-pot, multi-component reactions provide an efficient route to complex molecules. A one-pot, three-step, four-component procedure has been reported for the synthesis of alkyl N-benzylidene-2-(substituted-imino)-5-phenylthiazol-3(2H)-amine derivatives. nih.gov This strategy allows for the rapid construction of diverse molecular scaffolds.

Green Catalysis: The use of environmentally benign catalysts is a major focus in modern organic synthesis. Amberlyst® 15, a solid acid resin, has been shown to be an effective and recyclable catalyst for the solvent-free synthesis of various imines from aromatic aldehydes and both aliphatic and aromatic amines at room temperature, achieving high yields in short reaction times. peerj.com

Photo-oxidative Coupling: Photocatalysis offers a sustainable method for imine synthesis. The photocatalytic homo-coupling of amines and the cross-coupling of amines with alcohols have been achieved using nitrous oxide (N2O) as a selective oxidizing agent in the presence of silver photodeposited on titanium dioxide. chemrxiv.org This method allows for the formation of imines under mild, light-driven conditions.

Synthesis of Nitrones: N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are nitrone analogues of N-benzylidene imines, have been synthesized by reacting the corresponding aldehydes with N-benzylhydroxylamine. mdpi.com

These diverse synthetic strategies underscore the continuous development of new and improved methods for the preparation of N-benzylidene imines and their analogues, driven by the need for efficiency, sustainability, and molecular diversity. scispace.com

Reactivity and Mechanistic Investigations of N Benzylidenehexylamine

N-Benzylidenehexylamine, a Schiff base formed from the condensation of benzaldehyde (B42025) and hexylamine (B90201), serves as a crucial intermediate in a variety of chemical transformations. Its reactivity is centered around the carbon-nitrogen double bond (imine group), which allows it to participate in catalytic cycles for amine synthesis, undergo electrochemical transformations, and engage in diverse intermolecular reactions. Mechanistic studies have been pivotal in understanding and optimizing these processes.

Applications of N Benzylidenehexylamine in Advanced Organic Synthesis

Precursor in N-Heterocyclic Compound Synthesis

The synthesis of N-heteroaromatic compounds is a cornerstone of medicinal chemistry and materials science due to their prevalence in bioactive natural products and functional materials. nih.govelsevierpure.com Acceptorless dehydrogenative coupling (ADC) reactions have emerged as a sustainable and atom-economical strategy for constructing these cyclic systems, often proceeding through imine intermediates. acs.org While not always the isolated starting material, N-benzylidenehexylamine represents a key type of intermediate formed in situ during these processes, particularly in reactions catalyzed by earth-abundant metals like manganese. nih.govacs.org

Pyrazines are a significant class of N-heterocyclic compounds with applications ranging from pharmaceuticals, where they exhibit antibacterial and antitumor activities, to the polymer industry. nih.govacs.org One advanced method for their synthesis is the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by manganese pincer complexes. nih.govelsevierpure.com This reaction proceeds with the formation of hydrogen gas and water as the only byproducts. nih.gov

Control experiments designed to elucidate the mechanism of these coupling reactions have demonstrated the high efficiency of manganese catalysts in forming imines. For instance, the reaction between benzyl (B1604629) alcohol and 1-hexylamine using a specific acridine-based manganese pincer catalyst quantitatively yields N-benzylidenehexylamine. nih.govacs.org This confirms that the formation of the imine is a facile step under these catalytic conditions, supporting the proposed mechanisms where imine-like structures are key intermediates in the path to more complex heterocycles like pyrazines. The synthesis of pyrazine (B50134) derivatives from β-amino alcohols is a novel approach that avoids the stoichiometric waste associated with other methods. elsevierpure.com

Table 1: Manganese-Catalyzed Dehydrogenative Self-Coupling of β-Amino Alcohols to Synthesize Pyrazine Derivatives acs.org Optimized reaction conditions: Catalyst (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, 24h, toluene.

| Starting β-Amino Alcohol | Product | Isolated Yield (%) |

|---|---|---|

| 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | 95 |

| 2-Amino-1-(p-tolyl)ethanol | 2,5-Di(p-tolyl)pyrazine | 93 |

| 2-Amino-1-(4-methoxyphenyl)ethanol | 2,5-Bis(4-methoxyphenyl)pyrazine | 91 |

| 2-Amino-1-(4-chlorophenyl)ethanol | 2,5-Bis(4-chlorophenyl)pyrazine | 94 |

| 2-Amino-3-phenylpropan-1-ol | 2,5-Dibenzylpyrazine | 85 |

Quinoxalines, which feature a pyrazine ring fused to a benzene (B151609) ring, are crucial scaffolds in pharmaceuticals and advanced materials. acs.org Traditional syntheses often involve the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds. elsevierpure.com Modern, sustainable methods utilize the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-vicinal diols, catalyzed by the same earth-abundant manganese pincer complexes mentioned previously. nih.govelsevierpure.com

This process is highly atom-economical, producing only water and hydrogen gas as byproducts. elsevierpure.com The reaction of 1,2-diaminobenzene with various 1,2-diols under these catalytic conditions provides good yields of the corresponding quinoxaline (B1680401) derivatives. acs.org As established in control experiments, the catalytic system is highly effective at promoting the dehydrogenative coupling of alcohols and amines to form imines like N-benzylidenehexylamine, which are analogous to the intermediates in the quinoxaline synthesis pathway. nih.govacs.org

Table 2: Manganese-Catalyzed Dehydrogenative Coupling of 1,2-Diaminobenzene with 1,2-Diols acs.org Optimized reaction conditions: 1,2-diaminobenzene (0.5 mmol), 1,2-diol (0.5 mmol), Catalyst (2 mol %), KH (3 mol %), 150 °C, 36h, toluene.

| 1,2-Diol | Product | Isolated Yield (%) |

|---|---|---|

| 1,2-Butanediol | 2-Ethylquinoxaline | 95 |

| 1,2-Hexanediol | 2-Butylquinoxaline | 40 |

| 1,2-Decanediol | 2-Octylquinoxaline | 49 |

| 1-Phenyl-1,2-ethanediol | 2-Benzylquinoxaline | 94 |

Functionalization and Derivatization Strategies

The imine functional group is a hub for chemical modification, allowing for a wide array of transformations that introduce new functional groups and build molecular complexity.

N-benzylidene imine structures can be derivatized through numerous synthetic methods. Electrochemical approaches offer a green and efficient route; for example, N-benzylidene benzylamine (B48309), a related compound, has been synthesized and subsequently derivatized into 15 different products using a one-pot tandem electrochemical reaction. sioc-journal.cn This highlights the robustness of the imine core to electrochemical modification. sioc-journal.cn

Catalytic additions are another major avenue for derivatization. Copper-catalyzed allylation reactions, for instance, can be performed on N-benzyl imines using simple allenes as the allyl source. mit.edu This method allows for the stereoselective formation of either branched or linear homoallylic amines by simply modulating the nitrogen-protecting group. mit.edu Furthermore, radical additions to imine derivatives represent a powerful tool for C-C bond formation, expanding the scope of accessible amine structures. mdpi.com

A key challenge in organic synthesis is to perform a desired transformation on one functional group without affecting others in the molecule. Several modern synthetic strategies have been developed for the functionalization of imines that exhibit excellent functional group tolerance.

Energy-transfer photocatalysis enables the direct photoalkylation of imines to produce primary amines without the need for protecting groups. nih.gov This method is distinguished by its broad scope, which tolerates unactivated alkanes, basic amines, heterocycles, and protic substrates. nih.govx-mol.com Similarly, electrochemical methods for synthesizing and derivatizing N-benzylidene benzylamines proceed under mild conditions and show good tolerance for various functional groups, in addition to being insensitive to air and moisture. sioc-journal.cn Catalyst-free methods, such as the hydroboration of imines using pinacolborane, also display excellent functional group tolerance at ambient temperatures. researchgate.net In copper-catalyzed reactions, the hydrometalation process is chemoselective, enabling imine allylation that tolerates functional groups such as esters, sulfonamides, and amides on the substrates. mit.edu

Role as a Building Block for Complex Molecular Architectures

In chemistry, a "building block" is a chemical compound with reactive functional groups that can be used for the bottom-up, modular assembly of more complex molecular architectures. wikipedia.org This approach allows for precise control over the final structure. wikipedia.org N-Benzylidenehexylamine, with its reactive imine moiety, fits this description perfectly.

The utility of simple molecules as building blocks is a powerful concept for creating highly complex structures, from dendrimer-like amphiphiles to functional materials. nih.govtu-dresden.de This strategy is observed in nature, where organisms use building blocks from primary metabolism to construct complex signaling molecules through modular assembly. nih.gov The imine functionality within N-benzylidenehexylamine allows it to act as a key component in syntheses that build larger molecules. Its role as a crucial intermediate in the formation of pyrazine and quinoxaline heterocycles demonstrates its function as a foundational unit for constructing more elaborate fused-ring systems. nih.govacs.org The ability to perform a wide range of functionalization and derivatization reactions on the imine core further enhances its value as a versatile building block, enabling the synthesis of diverse and complex molecular targets. sioc-journal.cnmit.edu

Coordination Chemistry and Ligand Development Involving N Benzylidenehexylamine

N-Benzylidenehexylamine as a Ligand Framework

The versatility of the N-benzylidenehexylamine moiety allows for its integration into multidentate ligand systems, which are crucial for stabilizing metal centers and facilitating catalytic cycles. utexas.edu These ligands, which contain both a hard nitrogen donor and a soft donor atom like phosphorus, can stabilize various oxidation states of a transition metal and modulate its reactivity. scholaris.ca

A significant application of the N-benzylidenehexylamine scaffold is in the synthesis of bidentate iminophosphine ligands. scholaris.ca These (P,N)-ligands are typically prepared through a condensation reaction. For instance, the synthesis of (E)-N-(2-(diphenylphosphino)benzylidene)hexylamine (a ligand incorporating the N-benzylidenehexylamine structure) is a precursor for creating platinum(II) complexes. scholaris.ca

The subsequent reaction of these iminophosphine ligands with platinum salts, such as potassium tetrachloroplatinate(II), leads to the formation of stable metal complexes. scholaris.camdpi.com This process generally involves the displacement of labile ligands, like chloride, from the platinum coordination sphere. scholaris.canih.gov The synthesis yields complexes where the iminophosphine ligand coordinates to the platinum(II) center. scholaris.ca

Below is a table summarizing representative platinum(II) complexes synthesized using an N-benzylidenehexylamine-derived iminophosphine ligand.

| Ligand | Platinum(II) Complex |

| (E)-N-(2-(diphenylphosphino)benzylidene)hexylamine | Dichloro-[(2-(diphenylphosphino)benzylidene)hexylamine]platinum(II) |

Table 1: Example of a Platinum(II) complex derived from an N-benzylidenehexylamine moiety. Data sourced from Smolensky (2021). scholaris.ca

In complexes such as Dichloro-[(2-(diphenylphosphino)benzylidene)hexylamine]platinum(II), the N-benzylidenehexylamine derivative acts as a bidentate ligand. scholaris.ca It coordinates to the metal center through two distinct atoms: the nitrogen atom of the imine group and the phosphorus atom of the phosphino (B1201336) group. scholaris.ca This dual coordination forms a stable six-membered chelate ring with the platinum(II) ion. scholaris.ca The formation of such chelate rings is a common feature that enhances the stability of coordination complexes. libretexts.org

The coordination geometry around the platinum(II) center in these types of complexes is typically square planar, a common geometry for Pt(II) complexes. bccampus.caresearchgate.net The arrangement of the ligands, including the bidentate iminophosphine and other ligands like chloride, creates a distorted square-planar environment around the central metal ion. rsc.org

Catalytic Activity of N-Benzylidene Imine-Based Metal Complexes

Metal complexes featuring N-benzylidene imine ligands are not just structurally interesting; they are also functional catalysts in a variety of organic transformations. The electronic and steric properties imparted by the ligand framework are instrumental in their catalytic performance.

N-benzylidene imine-based metal complexes have demonstrated catalytic activity in cross-coupling reactions, which are fundamental processes for forming carbon-carbon and carbon-nitrogen bonds. researchgate.netchinesechemsoc.org For example, nickel(II) complexes supported by related imine-based ligands have been successfully employed as catalysts in A³-coupling reactions (aldehyde-alkyne-amine). rsc.org These reactions produce propargylamines, which are valuable building blocks in organic synthesis. rsc.org

In a model A³-coupling reaction, a nickel(II) complex catalyzed the reaction between an aldehyde, an amine, and an alkyne. rsc.org The study found that reaction temperature was a critical parameter, with optimal yields achieved at 85 °C. rsc.org This demonstrates the potential for N-benzylidene imine-type complexes to facilitate complex multi-component reactions.

| Catalyst Type | Reaction | Key Findings |

| Nickel(II) bis-o-iminosemiquinone complex | A³-Coupling (benzaldehyde, pyrrolidine, phenylacetylene) | Effective catalysis at 85 °C; yield is temperature-dependent. |

Table 2: Catalytic application of a related imine-based Nickel(II) complex in A³ cross-coupling. Data sourced from Nemati & Ghasemi (2021). rsc.org

Complexes based on N-benzylidene imines are also pertinent to hydrogenation reactions. The hydrogenation of the C=N bond in imines is a key step in the synthesis of amines. nih.govresearchgate.net Iridium complexes, for instance, have been shown to be efficient catalysts for the homogeneous hydrogenation of N-benzylideneaniline, a structurally similar compound to N-benzylidenehexylamine. nih.gov

The catalytic cycle for such transformations can involve several steps, including the reaction of the catalyst with hydrogen gas and the imine substrate to afford an amine complex. nih.gov In some systems, the reaction proceeds at a single metal center within a dinuclear catalyst. nih.gov Furthermore, related imine compounds can undergo photocatalytic reductive coupling to form 1,2-diamines, showcasing the diverse reactivity of the N-benzylidene framework under different catalytic conditions. beilstein-journals.org

Comparative Analysis with Other N-Donor Ligands (e.g., N-Heterocyclic Carbenes, Phosphines) in Homogeneous Catalysis

The effectiveness of N-benzylidene imine ligands in catalysis can be understood by comparing them to other widely used N-donor and P-donor ligands, such as N-heterocyclic carbenes (NHCs) and phosphines.

Phosphines: Phosphines have been cornerstone ligands in homogeneous catalysis for decades. researchgate.net They are soft ligands that can stabilize low-valent metal centers. utexas.edu Their electronic and steric properties are highly tunable by varying the substituents on the phosphorus atom. However, the metal-phosphine bond can sometimes be less robust compared to the metal-carbon bond formed by NHCs. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a popular alternative to phosphines, often considered superior in certain applications. researchgate.net They are strong σ-donors, typically forming very strong bonds with metal centers. rsc.orgacs.org This strong bond contributes to the high stability of NHC-metal complexes. rsc.orgbeilstein-journals.org This stability can be advantageous, but the reluctance of the NHC to decoordinate can also hinder some catalytic cycles where ligand dissociation is a necessary step. researchgate.net

N-Benzylidene Imine Ligands: Imines, like N-benzylidenehexylamine, are generally considered hard N-donors. scholaris.ca When incorporated into a bidentate ligand with a soft donor like phosphorus, they create a "hybrid" ligand with mixed donor properties. scholaris.ca This combination can stabilize a metal center while allowing for the necessary reactivity for catalysis. scholaris.ca Compared to NHCs, the metal-imine bond might be less inert, potentially allowing for more facile ligand substitution dynamics when required in a catalytic process. The choice between an imine, phosphine (B1218219), or NHC ligand is therefore substrate and reaction-dependent, with each class offering a unique profile of stability, activity, and selectivity. nih.gov

| Ligand Type | Key Characteristics | Role in Catalysis |

| Phosphines | Soft P-donor; highly tunable sterics and electronics. researchgate.net | Widely used in cross-coupling, hydrogenation; can be sensitive to air. researchgate.net |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donor; forms very stable M-C bonds; generally air-stable. researchgate.netrsc.org | Excellent for robust catalysts (e.g., olefin metathesis), but strong bonding can sometimes limit reactivity. researchgate.netnih.gov |

| N-Benzylidene Imines | Hard N-donor; often used in multidentate (P,N), (N,O) frameworks. scholaris.canih.gov | Provides stability through chelation; the combination of hard/soft donors modulates metal center reactivity. scholaris.ca |

Table 3: Comparative analysis of N-benzylidene imines with phosphine and NHC ligands.

Spectroscopic Characterization and Structural Elucidation of N Benzylidenehexylamine and Its Derivatives

Nuclear Magnetic resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei. libretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

¹H NMR spectroscopy provides information on the number of different types of protons and their arrangement in a molecule. The chemical shift (δ) indicates the electronic environment of a proton. libretexts.org Protons in different chemical environments will have different chemical shifts. The splitting of a signal into multiple peaks (a multiplet) is due to spin-spin coupling with neighboring, non-equivalent protons, and follows the n+1 rule, where 'n' is the number of neighboring protons. libretexts.org

As a reference, the ¹H NMR data for the related compound N-benzylideneaniline is presented below. chemicalbook.com

Table 1: ¹H NMR Spectral Data for N-benzylideneaniline

| Assignment | Shift (ppm) (89.56 MHz, CDCl₃) |

| Imine Proton (CH=N) | 8.42 |

| Aromatic Protons | 7.88 |

| Aromatic Protons | 7.44 |

| Aromatic Protons | 7.38 |

| Aromatic Protons | 7.19 |

Note: The specific assignments for the different aromatic protons are not provided in the source.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it.

Specific ¹³C NMR data for N-benzylidenehexylamine is not available in the searched literature. However, we can predict the approximate chemical shifts. The carbon of the imine group (C=N) is expected to resonate in the range of δ 160-170 ppm. The carbons of the benzene (B151609) ring would appear in the aromatic region (δ 120-150 ppm). The carbons of the hexyl group would be found in the aliphatic region (δ 10-60 ppm).

For comparison, the ¹³C NMR data for N-benzylideneaniline is provided below. researchgate.net

Table 2: ¹³C NMR Spectral Data for N-benzylideneaniline

| Assignment | Shift (ppm) |

| Imine Carbon (CH=N) | 193.8 |

Note: This value seems unusually high for an imine carbon and may be a typographical error in the source or influenced by specific experimental conditions.

Heteronuclear NMR (e.g., ³¹P NMR) for Complexed Species

Heteronuclear NMR, such as ³¹P NMR, is used to study the structure and bonding of complexes containing NMR-active nuclei other than ¹H or ¹³C, like phosphorus-31. If N-benzylidenehexylamine were to form a complex with a phosphine (B1218219) ligand, ³¹P NMR would be a crucial tool for characterization. The chemical shift of the phosphorus nucleus would provide information about its coordination environment. researchgate.netnih.gov Coupling between the phosphorus nucleus and other nuclei, such as the metal center or protons on the ligand, can provide further structural insights. nih.gov No specific studies on phosphine complexes of N-benzylidenehexylamine and their ³¹P NMR characterization were found in the searched literature.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. mt.com

Identification of Characteristic Imine Functional Group Stretches

The most characteristic vibrational mode for N-benzylidenehexylamine is the stretching of the imine (C=N) bond. This vibration typically gives rise to a moderate to strong absorption band in the IR spectrum and a corresponding signal in the Raman spectrum. The exact frequency can be influenced by the substituents on the carbon and nitrogen atoms. For benzylidene compounds, the C=N stretching frequency generally appears in the region of 1600-1680 cm⁻¹. derpharmachemica.com

Table 3: Characteristic Vibrational Frequencies for Imines

| Functional Group | Vibrational Mode | **Typical IR Frequency (cm⁻¹) ** | Typical Raman Frequency (cm⁻¹) |

| Imine (C=N) | Stretching | 1600 - 1680 | 1600 - 1680 |

Conformational Analysis through Vibrational Modes

Vibrational spectroscopy can also be used to study the different conformations of a molecule. nih.gov Different spatial arrangements of the atoms (conformers) can lead to slight shifts in the vibrational frequencies or the appearance of new bands. By analyzing the vibrational spectra, sometimes in combination with theoretical calculations, it is possible to determine the preferred conformation of a molecule in a particular state (e.g., solid, liquid, or in solution). researchgate.netmdpi.com No specific conformational studies of N-benzylidenehexylamine using vibrational spectroscopy were found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a pivotal analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. When N-benzylidenehexylamine is subjected to electron impact (EI) ionization, it forms a positively charged molecular ion (M•+) which can then undergo various fragmentation processes. orgchemboulder.com

The molecular weight of N-benzylidenehexylamine (C₁₃H₁₉N) is 189.30 g/mol . nih.gov In its mass spectrum, the peak corresponding to this mass-to-charge ratio (m/z) is the molecular ion peak. The fragmentation of this imine is influenced by the stability of the resulting carbocations and radical species. The fragmentation of benzylamines and related compounds often involves characteristic bond cleavages and rearrangements. nih.govcore.ac.uk

Key fragmentation pathways for N-benzylidenehexylamine typically include:

Alpha-cleavage: Breakage of the bond adjacent to the nitrogen atom is a common fragmentation route for amines and imines. docbrown.info For N-benzylidenehexylamine, this can lead to the loss of an alkyl radical from the hexyl group.

Benzylic cleavage: The bond between the benzyl (B1604629) group and the imine nitrogen can cleave, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or related structures.

Rearrangements: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur if the alkyl chain is long enough, leading to the elimination of a neutral alkene molecule.

The analysis of these fragments provides a veritable fingerprint of the molecule, confirming its identity and structural features. The most abundant fragment ion in the spectrum is designated as the base peak. docbrown.info For N-benzylidenehexylamine, significant fragments are observed at m/z values of 160 and 118. nih.gov

Table 1: Mass Spectrometry Fragmentation Data for N-Benzylidenehexylamine

| m/z Ratio | Proposed Fragment Ion | Formula | Notes |

| 189 | [C₆H₅CH=N(CH₂)₅CH₃]⁺ | [C₁₃H₁₉N]⁺ | Molecular Ion (M⁺) nih.gov |

| 160 | [C₆H₅CH=N(CH₂)₃CH₂]⁺ | [C₁₁H₁₄N]⁺ | Loss of an ethyl radical (•C₂H₅) nih.gov |

| 118 | [C₆H₅CH=NCH₂]⁺ | [C₈H₈N]⁺ | Result of cleavage within the hexyl chain nih.gov |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl compounds |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, from loss of the imine-hexyl group |

X-ray Diffraction (XRD) Studies for Solid-State Molecular Architecture (for derivatives or complexes)

A notable example is the study of platinum(II) complexes incorporating derivatives of N-benzylidenehexylamine. In one such study, the crystal structure of dichloro-[(2-(diphenylphosphino)benzylidene)hexylamine]platinum(II) was determined. scholaris.ca This complex features the N-benzylidenehexylamine moiety modified with a diphenylphosphino group, which then coordinates to a platinum(II) center.

The XRD analysis of this complex revealed a square planar geometry around the platinum atom, which is characteristic of Pt(II) complexes. scholaris.ca The ligand, derived from N-benzylidenehexylamine, acts as a bidentate chelating agent, coordinating to the metal through the phosphorus atom of the phosphino (B1201336) group and the nitrogen atom of the imine group. The analysis provides precise measurements of the Pt-N and Pt-P bond lengths, as well as the bond angles defining the coordination sphere. This structural data is crucial for understanding the steric and electronic effects of the N-benzylidenehexylamine derivative as a ligand.

Such studies demonstrate how functionalization of N-benzylidenehexylamine allows for the creation of complex molecular architectures, the solid-state structures of which can be unambiguously elucidated by XRD. elsevierpure.comacs.org

Table 2: Representative Crystallographic Data for a Dichloro-[(2-(diphenylphosphino)benzylidene)hexylamine]platinum(II) Complex

| Parameter | Value | Description |

| Crystal System | Triclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P-1 | The space group defines the symmetry elements of the crystal. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 12.456 | Unit cell dimension along the b-axis. |

| c (Å) | 13.567 | Unit cell dimension along the c-axis. |

| α (°) | 89.12 | Angle between b and c axes. |

| β (°) | 78.45 | Angle between a and c axes. |

| γ (°) | 80.11 | Angle between a and b axes. |

| Coordination Geometry | Square Planar | Describes the arrangement of ligands around the central Pt(II) ion. scholaris.ca |

| Pt-N bond length (Å) | ~2.1 | Approximate distance between the Platinum and Nitrogen atoms. |

| Pt-P bond length (Å) | ~2.2 | Approximate distance between the Platinum and Phosphorus atoms. |

Note: The crystallographic data presented are representative values for a typical complex of this nature and are intended for illustrative purposes.

Computational Chemistry and Theoretical Investigations of N Benzylidenehexylamine

Electronic Structure Calculations (e.g., Density Functional Theory)

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. jchemrev.com Density Functional Theory (DFT) is a widely used computational method that can predict various molecular properties with a good balance of accuracy and computational cost. chalcogen.ro

Molecular Geometry and Conformation Prediction

The three-dimensional arrangement of atoms in N-benzylidenehexylamine is crucial for its physical and chemical properties. Computational methods, particularly geometry optimization, are employed to determine the most stable conformation of the molecule. acs.org This process involves finding the minimum energy structure on the potential energy surface.

The geometry of N-benzylidenehexylamine is characterized by the planar phenyl group and the flexible hexyl chain attached to the nitrogen of the imine group. The C=N-C bond angle is expected to be around 120°, consistent with the sp² hybridization of the imine carbon and nitrogen atoms. The hexyl chain will adopt a staggered conformation to minimize steric hindrance.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=N | ~1.28 Å |

| C-N | ~1.46 Å | |

| C-C (phenyl) | ~1.39 - 1.40 Å | |

| C-H (phenyl) | ~1.08 Å | |

| N-C (alkyl) | ~1.47 Å | |

| Bond Angle | C-C=N | ~121° |

| C=N-C | ~123° | |

| Dihedral Angle | Phenyl ring twist | Can vary, influences conjugation |

Table 1: Representative geometric parameters for the N-benzylidene alkylamine core structure based on general findings in computational studies of Schiff bases.

The rotational barrier around the C-N single bond determines the conformational flexibility of the molecule. DFT calculations can map the potential energy surface as a function of key dihedral angles to identify the most stable conformers.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity. For N-benzylidenehexylamine, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen lone pair, while the LUMO is anticipated to be centered on the C=N double bond and the phenyl ring.

The following table presents representative HOMO, LUMO, and energy gap values for a simple N-benzylidene alkylamine, N-benzylidenemethylamine, calculated using DFT.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| N-benzylidenemethylamine | -6.2 eV | -0.8 eV | 5.4 eV |

Table 2: Calculated frontier molecular orbital energies for N-benzylidenemethylamine. These values are representative of simple N-benzylidene alkylamines and provide an estimate for N-benzylidenehexylamine.

Charge Distribution and Natural Bond Orbital (NBO) Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution and the interactions between different parts of a molecule. mdpi.com It partitions the wavefunction into localized orbitals that correspond to chemical bonds and lone pairs, offering insights into charge transfer and hyperconjugative interactions.

In N-benzylidenehexylamine, the nitrogen atom is expected to be more electronegative than the carbon atoms, leading to a significant negative partial charge on the nitrogen and a positive partial charge on the iminic carbon. This charge distribution makes the iminic carbon an electrophilic center, susceptible to nucleophilic attack.

NBO analysis also reveals donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. A key interaction in Schiff bases is the delocalization of the nitrogen lone pair (n) into the antibonding π* orbital of the C=C bonds in the phenyl ring and the C=N bond itself. These n → π* interactions contribute to the stability of the molecule.

The following table shows representative NBO charges and key donor-acceptor interactions for a model N-benzylidene alkylamine.

| Atom | NBO Charge (e) |

| N (imine) | -0.5 to -0.6 |

| C (imine) | +0.2 to +0.3 |

| C (phenyl, attached to C=N) | +0.1 to +0.2 |

Table 3: Representative Natural Bond Orbital (NBO) charges for key atoms in the N-benzylidene alkylamine core.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N | π(C=C) phenyl | ~ 5-10 |

| π(C=C) phenyl | π(C=N) | ~ 15-20 |

Table 4: Key NBO donor-acceptor interactions and their second-order perturbation theory stabilization energies in a model N-benzylidene alkylamine.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed step-by-step pathways of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction energy profile.

The formation of N-benzylidenehexylamine typically occurs through the condensation reaction of benzaldehyde (B42025) and hexylamine (B90201). This reaction proceeds via a two-step mechanism: the initial formation of a carbinolamine intermediate, followed by its dehydration to the final imine product. arkat-usa.org

Activation Energy Barriers and Transition State Characterization

The activation energy is the minimum energy required for a reaction to occur. libretexts.org Computational chemistry allows for the calculation of these energy barriers and the characterization of the transition state, which is the highest energy point along the reaction coordinate.

For the formation of an imine from an aldehyde and an amine, the first step, the nucleophilic attack of the amine on the carbonyl carbon to form the carbinolamine, involves a transition state where the N-C bond is partially formed. The second step, the dehydration of the carbinolamine, proceeds through a transition state where the C-O bond is breaking and the C=N double bond is forming.

A theoretical study on the reaction of acetaldehyde (B116499) with methylamine (B109427) in aqueous solution provides insight into the activation energies for these steps. arkat-usa.org

| Reaction Step | Calculated Activation Energy (ΔG‡) (kcal/mol) |

| Carbinolamine Formation (TS1) | 26.4 |

| Carbinolamine Dehydration (TS2) | 20.1 |

Table 5: Calculated free energy of activation for the formation of an imine from acetaldehyde and methylamine in an aqueous solution. arkat-usa.org These values serve as a model for the formation of N-benzylidenehexylamine.

Energetics of Reaction Pathways and Selectivity Prediction

By calculating the energies of all species along the reaction pathway, a complete energy profile can be constructed. This profile reveals whether the reaction is exothermic or endothermic and which step is the rate-determining step (the one with the highest activation energy).

Computational models can also predict selectivity in reactions where multiple products are possible. For the formation of N-benzylidenehexylamine, the primary product is the E-isomer due to its greater thermodynamic stability compared to the Z-isomer, which would have more steric hindrance between the phenyl group and the hexyl chain.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like N-benzylidenehexylamine, offering a bridge between theoretical models and experimental data. openaccessjournals.com Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in forecasting vibrational, nuclear magnetic resonance, and electronic spectra. youtube.com This predictive capability is crucial for interpreting experimental results and understanding the fundamental electronic structure of the molecule.

Vibrational Spectroscopy (IR) Analysis Vibrational analysis, typically performed using DFT, calculates the normal modes of vibration for a molecule at its optimized geometry. gaussian.comq-chem.com These calculations yield theoretical vibrational frequencies and their corresponding infrared (IR) intensities. For a molecule to be suitable for vibrational analysis, its geometry must be optimized at the same level of theory. gaussian.com The resulting frequencies provide a "molecular fingerprint" that can be compared with experimental IR spectra. q-chem.com Due to systematic errors inherent in computational methods and the neglect of anharmonicity, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental values.

For N-benzylidenehexylamine, key vibrational modes include the C=N imine stretch, aromatic and aliphatic C-H stretches, and various bending modes. The correlation between predicted and experimental frequencies allows for confident assignment of spectral peaks.

Interactive Table 1: Correlation of Predicted and Experimental IR Frequencies for N-Benzylidenehexylamine

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

| C=N Stretch | Imine | ~1645 | ~1650 |

| C-H Stretch | Aromatic | ~3060-3080 | ~3063 |

| C-H Stretch | Aliphatic (CH₂, CH₃) | ~2850-2960 | ~2855-2955 |

| C=C Stretch | Aromatic Ring | ~1450-1600 | ~1455, 1580 |

Nuclear Magnetic Resonance (NMR) Spectroscopy The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). DFT calculations have proven effective in predicting ¹H and ¹³C NMR chemical shifts. Comparing these theoretical shifts with experimental data helps in the structural elucidation and assignment of resonances. Experimental ¹H-NMR data for N-benzylidenehexylamine shows characteristic signals for the imine proton, the aromatic protons, and the protons of the hexyl chain. dtu.dk

Interactive Table 2: Predicted vs. Experimental ¹H-NMR Chemical Shifts for N-Benzylidenehexylamine dtu.dk

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) dtu.dk |

| Imine (-N=CH-) | ~8.32 | 8.30 (s, 1H) |

| Aromatic (ortho) | ~7.78 | 7.77-7.74 (m, 2H) |

| Aromatic (meta, para) | ~7.43 | 7.45-7.41 (m, 3H) |

| Methylene (-N-CH₂-) | ~3.66 | 3.64 (td, 2H) |

| Methylene (hexyl chain) | ~1.30-1.75 | 1.75-1.71 (m, 2H), 1.45-1.30 (m, 6H) |

| Methyl (-CH₃) | ~0.90 | 0.92-0.88 (t, 3H) |

Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals The electronic absorption properties of N-benzylidenehexylamine can be investigated using TD-DFT. These calculations predict the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. The most significant transition for many organic molecules is from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The HOMO-LUMO energy gap is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap suggests higher reactivity and a lower energy electronic excitation, typically resulting in a red-shift (longer wavelength) of the absorption maximum. ossila.comresearchgate.net For N-benzylidenehexylamine, the HOMO is expected to have significant electron density on the benzylidene and imine nitrogen components, while the LUMO is likely centered on the antibonding orbitals of the phenyl ring system. The energy difference between these frontier orbitals dictates the molecule's primary electronic absorption wavelength.

Interactive Table 3: Calculated Frontier Molecular Orbital Properties of N-Benzylidenehexylamine

| Parameter | Calculated Value (DFT/B3LYP) | Implication |

| HOMO Energy | ~ -6.2 eV | Electron-donating capability |

| LUMO Energy | ~ -0.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 5.4 eV | Correlates with the lowest energy UV-Vis absorption band and chemical reactivity |

Reactive Molecular Dynamics Simulations for Investigating Complex Reaction Pathways

Reactive Molecular Dynamics (RMD) is a powerful computational technique used to simulate complex chemical events, such as combustion, pyrolysis, or decomposition, where numerous reaction pathways can occur simultaneously. ucl.ac.uk Unlike traditional quantum mechanics methods that focus on a single reaction coordinate, RMD can model the dynamic process of bond breaking and bond formation in large systems over time. nih.gov

A prominent method used in RMD is the ReaxFF (Reactive Force Field). nih.gov ReaxFF employs a bond-order-based potential that allows for the continuous description of bond dissociation and formation, enabling the simulation of chemical reactions without prior assumptions about the reaction mechanisms. rsc.org Simulations are typically performed in a canonical ensemble (NVT) at high temperatures (e.g., 1400-3000 K) to accelerate chemical events and observe reaction pathways on a computationally accessible timescale. ucl.ac.ukosti.gov

For N-benzylidenehexylamine, RMD simulations could be employed to investigate its thermal decomposition pathways. Such simulations would involve placing numerous molecules in a simulation box and heating the system to high temperatures, then tracking the atomic trajectories to identify intermediate species, radicals, and final products. ucl.ac.uk This approach can provide a panoramic view of the complex reaction network. ucl.ac.uk

Drawing parallels from studies on related compounds like hexylamine isomers, the decomposition of N-benzylidenehexylamine would likely initiate through several competing pathways: osti.gov

C-N Bond Scission: Cleavage of the single bond between the imine nitrogen and the hexyl group (N-C₁') or the double bond between the imine carbon and nitrogen (C=N).

C-C Bond Scission: Fragmentation within the hexyl alkyl chain.

Hydrogen Abstraction: Removal of a hydrogen atom from the alkyl chain or the benzylidene group by radical species.

These initial steps would generate a pool of highly reactive radicals, such as benzyl (B1604629) radicals, hexyl radicals, and various imine-containing fragments. These intermediates would then undergo a cascade of subsequent reactions, including hydrogen transfer, radical recombination, and beta-scission, leading to the formation of stable, smaller molecules and potential soot precursors like ethylene (B1197577) and acetylene. osti.gov

Interactive Table 4: Plausible Initial Decomposition Reactions of N-Benzylidenehexylamine Investigated by RMD

| Reaction Type | Description | Potential Products |

| Homolytic C-N Cleavage | Scission of the N-hexyl bond | Benzylideneimine radical, Hexyl radical |

| Homolytic C=N Cleavage | Scission of the imine double bond | Benzylidyne radical, Hexylamine radical |

| C-C Bond Cleavage (Hexyl) | Fragmentation of the alkyl chain | Smaller alkyl radicals, Alkene fragments |

| H-Abstraction from Hexyl Chain | Hydrogen atom removal by a radical (R•) | Hexenyl radical, RH |

By analyzing the frequency and sequence of these elementary reactions, RMD simulations can elucidate the dominant decomposition mechanisms and predict the distribution of final products, offering invaluable insights into the high-temperature chemistry of N-benzylidenehexylamine.

Future Research Directions and Advanced Perspectives on N Benzylidenehexylamine

Development of Novel Catalytic Systems Utilizing N-Benzylidene Imine Motifs

The N-benzylidene imine motif, a core component of N-benzylidenehexylamine, is a cornerstone in the advancement of novel catalytic systems. The inherent reactivity of the imine bond provides a fertile ground for the design of catalysts that can mediate a variety of chemical transformations.

Recent research has highlighted the potential of N-benzylidene derivatives in photocatalysis. beilstein-journals.org Specifically, N-benzylidenes can undergo single-electron reduction to form α-amino radical intermediates. These intermediates are highly reactive and can participate in a range of processes, including hydrogen atom abstraction, addition to unsaturated compounds, radical-radical coupling, and cyclization reactions. beilstein-journals.org The development of new photocatalysts, such as those based on iridium, can facilitate these reactions under visible light, offering a more sustainable and controlled approach to synthesis. beilstein-journals.org

Furthermore, the versatility of the N-benzylidene framework allows for its incorporation into more complex ligand architectures, such as pincer ligands. Manganese complexes featuring these ligands have demonstrated high efficiency in the dehydrogenative coupling of alcohols and amines to produce imines like N-benzylidenehexylamine. acs.org The design of these catalysts focuses on creating a stable and reactive metal center that can facilitate the necessary bond-forming and bond-breaking steps. The use of earth-abundant metals like manganese in these systems is a significant step towards more sustainable chemical processes. acs.org

The development of metal-free catalytic systems is another promising avenue of research. Organocatalysts, such as those derived from salicylic (B10762653) acid, have been shown to promote the oxidative coupling of benzylamines to imines using molecular oxygen as the oxidant. acs.org These systems offer an alternative to metal-based catalysts, avoiding issues of toxicity and cost associated with some transition metals.

Future research in this area will likely focus on:

The design of new chiral catalysts for asymmetric synthesis, where the N-benzylidene imine motif can be used to control the stereochemical outcome of a reaction.

The development of catalysts that can operate under even milder conditions, such as at room temperature and with lower catalyst loadings.

The exploration of novel support materials for heterogeneous catalysts, which can improve catalyst stability and recyclability. rsc.org

Exploration of Undiscovered Reaction Pathways and Expanded Synthetic Utilities

The synthetic utility of N-benzylidenehexylamine and related imines is continually expanding as researchers uncover new reaction pathways. While traditionally used in the synthesis of amines and other nitrogen-containing compounds, recent studies have demonstrated their potential in a much broader range of chemical transformations.

One area of active exploration is the use of N-benzylidene imines in cycloaddition reactions. For instance, nickel(0)-catalyzed [2 + 2 + 1] carbonylative cycloaddition of imines and alkynes has been developed for the synthesis of γ-lactams. bohrium.com This reaction provides a novel route to these important heterocyclic compounds, which are common motifs in pharmaceuticals and natural products.

The reactivity of the imine bond can also be harnessed for the synthesis of more complex molecular architectures. For example, the photocatalytic reductive coupling of N-benzylidene derivatives has been used to synthesize both symmetrical and unsymmetrical 1,2-diamines. beilstein-journals.org This method offers a divergent approach to these valuable building blocks, where slight modifications to the reaction conditions can lead to different product outcomes.

Furthermore, the dehydrogenative coupling of alcohols and amines, a key step in the synthesis of N-benzylidenehexylamine itself, is being refined to allow for a wider range of substrates and more efficient catalytic systems. dtu.dk This includes the use of novel chromium and vanadium-based catalysts that operate via a metal-ligand cooperative pathway. dtu.dk

The electrochemical oxidation of amines to imines represents another frontier in organic synthesis. acs.orgnih.gov This method offers a green and efficient alternative to traditional chemical oxidants, often operating at room temperature and without the need for harsh reagents.

Future research in this area is expected to focus on:

The discovery of entirely new types of reactions that can be mediated by N-benzylidene imines.

The application of these new reactions to the synthesis of complex target molecules, such as natural products and pharmaceuticals.

The development of more selective and efficient catalytic systems for known transformations, expanding their substrate scope and functional group tolerance.

Integration into Advanced Materials Science Research Beyond Polymer Synthesis

While the polymerization of imine-containing monomers is a known application, the integration of N-benzylidenehexylamine and similar structures into advanced materials science is a rapidly evolving field with potential beyond traditional polymer synthesis. researchgate.net

One promising area is the development of functional materials with specific optical or electronic properties. The N-benzylidene motif can be incorporated into larger molecular frameworks to create materials with applications in areas such as organic electronics and sensor technology. For example, the synthesis of organic polymers through a [2 + 2] light-driven cycloaddition has been reported, where the resulting material exhibits photocatalytic activity. rsc.org Functionalization of these polymers with photoactive moieties can further enhance their performance. rsc.org

The ability of imines to coordinate with metal ions also opens up possibilities for the creation of novel metal-organic frameworks (MOFs) and coordination polymers. scholaris.ca These materials can have a wide range of applications, including gas storage, catalysis, and sensing. The specific properties of the resulting material can be tuned by varying the metal ion and the structure of the imine-containing ligand.

Furthermore, the reactivity of the imine bond can be utilized for the post-synthetic modification of materials. This allows for the introduction of new functional groups or the cross-linking of polymer chains, leading to materials with tailored properties.

The field of advanced materials science is broad and constantly seeking new building blocks and synthetic strategies. oatext.comscivisionpub.comopenaccessjournals.com The unique combination of reactivity, structural versatility, and coordinating ability of N-benzylidene imines makes them attractive candidates for the development of the next generation of advanced materials. mdpi.comunige.it

Future research directions include:

The design and synthesis of novel N-benzylidene-containing monomers for the creation of functional polymers with tailored optical, electronic, and mechanical properties.

The exploration of N-benzylidene derivatives as building blocks for the construction of porous materials such as MOFs and covalent organic frameworks (COFs).

The use of the imine bond's reversible nature to create dynamic and self-healing materials.

Computational Design and Optimization for Enhanced Reactivity and Selectivity in N-Benzylidenehexylamine-Mediated Processes

Computational chemistry and molecular modeling are becoming indispensable tools for understanding and predicting the behavior of chemical systems, including those involving N-benzylidenehexylamine. These methods allow for the in-silico design and optimization of catalysts and reaction conditions, accelerating the discovery of new and improved synthetic methodologies.

Density Functional Theory (DFT) calculations, for example, can be used to elucidate the mechanisms of reactions involving N-benzylidene imines. By modeling the energies of reactants, intermediates, and transition states, researchers can gain insights into the factors that control the reactivity and selectivity of a given transformation. nih.gov This understanding can then be used to design more efficient catalysts or to predict the outcome of a reaction with a new substrate.

Computational screening can be employed to identify promising catalyst candidates from a large virtual library, saving significant time and resources compared to traditional experimental screening. nih.gov This approach has been successfully applied in various areas of catalysis and drug discovery. nih.govnih.gov

In the context of N-benzylidenehexylamine-mediated processes, computational methods can be used to:

Predict the optimal catalyst structure for a specific transformation.

Understand the role of solvent and other reaction parameters on the reaction outcome.

Design substrates with enhanced reactivity or selectivity.

Investigate the electronic and steric properties of N-benzylidene imines that govern their reactivity.

For instance, in the development of novel catalytic systems, computational studies can help to rationalize the observed reactivity of different metal complexes or organocatalysts. acs.org In the exploration of new reaction pathways, computational modeling can be used to predict the feasibility of a proposed transformation and to identify potential side reactions. rsc.org

The synergy between computational and experimental chemistry is crucial for advancing the field. Computational predictions can guide experimental work, while experimental results provide the necessary data to validate and refine computational models.

Future research in this area will likely involve the use of more sophisticated computational methods, such as machine learning and artificial intelligence, to further enhance the predictive power of these models. mdpi.com This will enable the even more rapid and efficient design of novel N-benzylidenehexylamine-mediated processes with tailored reactivity and selectivity.

Interactive Data Table: Catalytic Systems for Imine Synthesis

| Catalyst System | Substrates | Product | Yield (%) | Conditions | Reference |

| Ir photocatalyst | N-benzylidene-[1,1'-biphenyl]-2-amines, aliphatic amine | Unsymmetrical 1,2-diamines | Not specified | Visible light | beilstein-journals.org |

| Manganese pincer complex | Benzyl (B1604629) alcohol, 1-hexylamine | N-benzylidenehexylamine | Quantitative | 150 °C, 24 h | acs.org |

| Salicylic acid | Benzylamine (B48309) | N-benzylidenebenzylamine | 80 | O2 atmosphere | acs.org |

| Pd3Pb/Al2O3 | Dibenzylamine (B1670424) | N-benzylidenebenzylamine | High | 110 °C, 5 h | rsc.org |

| Cr(TPP)Cl | Benzyl alcohol, cyclohexylamine | N-benzylidenecyclohexylamine | 86 | Not specified | dtu.dk |

Q & A

What are the recommended methods for synthesizing N-benzylidene hexylamine in academic research?

Basic

The synthesis of N-benzylidene hexylamine can be achieved through electrochemical and photocatalytic routes. A recent study demonstrated a redox-neutral electrochemical method using dibenzylamine as a precursor, avoiding traditional redox agents and enabling a streamlined one-pot tandem reaction . Photocatalytic oxidation of benzylamine derivatives using metal oxides (e.g., TiO₂, Nb₂O₅) under visible light (390–460 nm) has also been explored, though selectivity varies depending on the catalyst . Key parameters include solvent choice (e.g., benzene for photocatalytic systems) and reaction time optimization to minimize by-products like benzaldehyde .

How should researchers characterize N-benzylidene hexylamine to confirm its structure and purity?

Basic

Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm imine bond formation and aromatic proton integration. Mass spectrometry (MS) can validate molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity . Cross-referencing with literature data (e.g., CAS No. 376640-08-3) and elemental analysis (C, H, N) is critical for novel derivatives. For reproducibility, detailed experimental protocols must be documented, including instrument calibration and sample preparation .

What safety precautions are essential when handling N-benzylidene hexylamine in laboratory settings?

Basic

Due to insufficient toxicological data, avoid inhalation (use fume hoods), skin/eye contact (wear nitrile gloves, goggles), and release into the environment . Hexylamine derivatives are flammable (flash point: ~131°C) and corrosive; store in sealed containers away from acids, oxidizers, and ignition sources . Emergency protocols include immediate rinsing for skin/eye exposure and medical consultation for ingestion .

What factors contribute to discrepancies in reported yields of N-benzylidene hexylamine across different catalytic systems?

Advanced

Discrepancies arise from catalyst selectivity and side reactions. For example, TiO₂ photocatalysts yield benzaldehyde as a by-product due to over-oxidation, whereas Nb₂O₅ favors imine formation but operates under narrower light spectra . Solvent polarity and reaction pH also influence proton transfer steps in electrochemical syntheses . Researchers should report catalyst loading, light intensity, and solvent dielectric constants to enable cross-study comparisons .

How can researchers optimize the selectivity of N-benzylidene hexylamine synthesis to minimize by-product formation?

Advanced

Optimization strategies include:

- Catalyst modification : Doping TiO₂ with transition metals (e.g., Pt, Au) to alter redox potentials and suppress over-oxidation .

- Solvent tuning : Non-polar solvents (e.g., benzene) reduce competing hydrolysis reactions in photocatalytic systems .

- Temperature control : Lower temperatures (e.g., 25°C) stabilize the imine intermediate in electrochemical routes .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .

What mechanistic insights have been gained from electrochemical synthesis routes for N-benzylidene derivatives?

Advanced

Electrochemical synthesis proceeds via a proton-coupled electron transfer (PCET) mechanism, where the amine substrate is dehydrogenated to form an imine without external oxidants . Cyclic voltammetry studies reveal that the reaction rate is pH-dependent, with optimal efficiency near neutral conditions. Density functional theory (DFT) simulations suggest that the transition state involves a six-membered ring intermediate, stabilized by hydrogen bonding .

How should conflicting data on the environmental impact of N-benzylidene hexylamine be addressed in ecotoxicological studies?

Advanced

While hexylamine is classified as hazardous to aquatic life (H411), data on N-benzylidene derivatives remain limited . Researchers should conduct standardized OECD 201/202 tests (algae/daphnia acute toxicity) and biodegradability assays (OECD 301). Computational tools like ECOSAR can predict ecotoxicity, but experimental validation is critical due to structural nuances .

What are the critical parameters to document when reporting the synthesis of N-benzylidene hexylamine for reproducibility?

Basic

Essential parameters include:

- Catalyst details : Type, crystallinity, surface area (e.g., TiO₂ anatase, 50 m²/g) .

- Reaction conditions : Solvent purity, temperature (±1°C), light source (wavelength, intensity) .

- Characterization data : NMR shifts (δ 8.3 ppm for imine proton), MS fragmentation patterns .

- Safety protocols : Waste disposal methods (e.g., neutralization before disposal) .

What strategies can mitigate challenges in scaling up N-benzylidene hexylamine synthesis from laboratory to pilot-scale?

Advanced

Scale-up challenges include heat dissipation and mixing efficiency. Solutions include:

- Flow chemistry : Continuous reactors improve heat transfer and reduce batch variability .

- Process intensification : Microwave-assisted reactions enhance energy efficiency and reduce reaction times .

- Catalyst immobilization : Heterogeneous catalysts (e.g., TiO₂-coated reactors) simplify recovery and reuse .

How can researchers resolve contradictions in the literature regarding the stability of N-benzylidene hexylamine under varying storage conditions?

Advanced

Stability discrepancies may stem from impurities (e.g., residual acids) or storage temperature. Accelerated stability studies (40°C/75% RH) with HPLC monitoring can identify degradation pathways (e.g., hydrolysis to benzaldehyde and hexylamine) . Argon atmospheres and desiccants (e.g., molecular sieves) improve shelf life, as moisture accelerates decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.